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Compound of Interest

Compound Name:
3,4-Difluoro-2-((2-fluoro-4-

iodophenyl)amino)benzoic acid

Cat. No.: B131513 Get Quote

An In-depth Analysis of the First-in-Class Cardiac Myosin Inhibitor

Introduction
Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor

of cardiac myosin.[1][2] It is a small molecule developed to target the underlying

pathophysiology of hypertrophic cardiomyopathy (HCM), a condition characterized by

hypercontractility of the heart muscle.[3][4] Approved by the US FDA in 2022 under the brand

name CAMZYOS®, mavacamten is indicated for the treatment of adults with symptomatic New

York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (oHCM) to

improve functional capacity and symptoms.[5][6] This guide provides a detailed overview of its

chemical structure, physicochemical and pharmacological properties, mechanism of action, and

relevant experimental methodologies.

Chemical Structure and Identifiers
Mavacamten is a pyrimidinedione derivative. Its chemical identity is well-defined by several

standard nomenclature systems.[7][8]
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Identifier Value

IUPAC Name
6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-

pyrimidine-2,4-dione[7]

CAS Number 1642288-47-8[7][9]

Molecular Formula C₁₅H₁₉N₃O₂[7][9]

SMILES
C--INVALID-LINK--

NC2=CC(=O)N(C(=O)N2)C(C)C[7]

InChIKey RLCLASQCAPXVLM-NSHDSACASA-N[7]

Synonyms MYK-461, SAR-439152, Camzyos[7][9]

Physicochemical and Pharmacological Properties
Mavacamten's properties determine its behavior both in vitro and in vivo. It is a white to off-

white solid powder.[9][10]

Physicochemical Properties
The fundamental physical and chemical characteristics of mavacamten are summarized below.

Property Value

Molecular Weight 273.33 g/mol [7]

Appearance White to off-white solid/crystalline solid[9][11]

Solubility

DMSO: ~20-62.5 mg/mL[11][12] DMF: ~33

mg/mL[11] Ethanol: ~1-5 mg/mL[4][11] Water:

Very low solubility/Insoluble[4][10]

AlogP 2.29[13]

Storage
Powder: -20°C for up to 3 years.[9] In solvent:

-80°C for up to 1 year.[9]

Pharmacological and Pharmacokinetic Properties
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Mavacamten is a highly specific modulator of cardiac myosin, with distinct pharmacokinetic

characteristics influenced significantly by patient genetics.[6][14]

Parameter Description

Mechanism of Action
Allosteric, reversible inhibitor of β-cardiac

myosin ATPase.[2][6][15]

Potency (IC₅₀)

Human cardiac myosin: 711 nM[9] Bovine

cardiac myosin: 300-490 nM[9][11][16] Rabbit

cardiac myosin: 2140 nM[9]

Metabolism

Primarily metabolized by cytochrome P450

enzymes, mainly CYP2C19 (~74%) and to a

lesser extent CYP3A4 (~18%) and CYP2C9

(~7.6%).[6][17]

Terminal Half-life
Dependent on CYP2C19 metabolizer status,

ranging from 6 to 23 days.[6][14]

Mechanism of Action
Hypertrophic cardiomyopathy is driven by hypercontractility of the sarcomere, the fundamental

contractile unit of cardiomyocytes.[3] This is often caused by an excess of myosin-actin cross-

bridges.[5] Mavacamten directly targets this pathophysiology.

Mavacamten acts as a selective allosteric inhibitor of the cardiac myosin heavy chain's ATPase

activity.[2][16] It modulates the number of myosin heads available to interact with actin during

the power-generating state.[1][5] Specifically, it achieves this by:

Inhibiting Phosphate Release: It slows the rate-limiting step of the myosin chemomechanical

cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4]

Stabilizing the Super-Relaxed State (SRX): It shifts the myosin population towards an

energy-sparing, "off-actin" super-relaxed state.[6][16] This reduces the number of myosin

heads available to form cross-bridges with actin.[5]
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By reducing the probability of force-producing cross-bridge formation, mavacamten normalizes

sarcomere contractility, improves myocardial energetics, and enhances diastolic relaxation.[2]

[6] This leads to a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction and

improved cardiac filling pressures, which are hallmarks of oHCM.[5]
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Mavacamten's inhibitory effect on the cardiac sarcomere cycle.
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Experimental Protocols and Methodologies
The characterization of mavacamten has involved a range of in vitro and in vivo studies, from

enzymatic assays to large-scale clinical trials.

In Vitro Myosin ATPase Activity Assay
A common method to determine the potency of myosin inhibitors like mavacamten involves

measuring ATPase activity.

Objective: To quantify the inhibitory effect of mavacamten on the ATPase activity of purified

cardiac myosin.

Protocol Outline:

Preparation: Purified bovine or human cardiac myosin S1 fragment is prepared.

Reaction Mixture: The myosin is incubated in a reaction buffer containing actin, ATP, and

varying concentrations of mavacamten (or vehicle control, e.g., DMSO).

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a

specific duration.

Measurement: The rate of ATP hydrolysis is measured by quantifying the amount of

inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as a

malachite green-based assay.

Data Analysis: The rate of Pi release is plotted against the mavacamten concentration. The

data are fitted to a dose-response curve to calculate the IC₅₀ value, which represents the

concentration of mavacamten required to inhibit 50% of the myosin ATPase activity.[16]

Clinical Trial Dosing and Monitoring Protocol
Clinical trials for mavacamten, such as EXPLORER-HCM, utilized a carefully designed dose-

titration and monitoring protocol to balance efficacy and safety, particularly the risk of reducing

left ventricular ejection fraction (LVEF).[6]
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Objective: To individually titrate mavacamten dosage to achieve a therapeutic reduction in

LVOT gradient while maintaining a safe LVEF.

Methodology:

Initiation: Patients begin treatment at a starting dose, typically 5 mg once daily.[18][19]

Regular Assessments: Echocardiograms are performed at baseline and at regular intervals

(e.g., every 4-12 weeks) to assess the post-Valsalva LVOT gradient and LVEF.[15][18][19]

Dose Adjustment Criteria:

Dose Increase: If the LVOT gradient remains elevated and LVEF is within a safe range

(e.g., >50-55%), the dose may be increased (e.g., to 10 mg or 15 mg).[15][17]

Dose Decrease/Interruption: If LVEF falls below a predefined threshold (e.g., <50%) or if

the patient shows a strong early response (significant LVOT gradient reduction), the dose

is reduced or treatment is temporarily interrupted.[17][18]

Maintenance: Once a stable and effective dose is achieved, patients continue on

maintenance therapy with continued periodic monitoring.[15]

This individualized approach is critical due to the high pharmacokinetic variability of

mavacamten, which is largely influenced by the patient's CYP2C19 genotype.[14][20]
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A representative clinical dose-titration workflow for mavacamten.
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Conclusion
Mavacamten represents a paradigm shift in the treatment of obstructive hypertrophic

cardiomyopathy, moving from purely symptomatic relief to targeting the core molecular defect

of sarcomere hypercontractility. Its well-defined chemical structure and selective mechanism of

action provide a potent therapeutic effect. However, its metabolism-dependent pharmacokinetic

variability necessitates a careful, individualized dosing strategy guided by regular clinical and

echocardiographic monitoring. Further research and long-term studies will continue to elucidate

its full potential for disease modification and its place in the broader landscape of

cardiovascular therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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